bromobenzene;iodozinc(1+)
Description
Bromobenzene;iodozinc(1+) (CAS 148651-39-2) is an organozinc compound with the molecular formula C₆H₄BrIZn and a molecular weight of 348.3 g/mol . Its structure comprises a bromobenzene moiety coupled with an iodozinc(1+) ion, making it a versatile reagent in cross-coupling reactions, particularly Negishi couplings. This compound is typically synthesized via reactions involving bromobenzene derivatives and zinc iodide under controlled conditions, often in tetrahydrofuran (THF) as a solvent .
Key applications include:
- Synthetic intermediates: Used in pharmaceutical and polymer chemistry to construct complex aromatic frameworks.
- Catalysis: Facilitates carbon-carbon bond formation in organometallic reactions .
Properties
Molecular Formula |
C6H4BrIZn |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
bromobenzene;iodozinc(1+) |
InChI |
InChI=1S/C6H4Br.HI.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |
InChI Key |
PLIIAGJFCAKUCV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=[C-]1)Br.[Zn+]I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromobenzene is typically synthesized by the bromination of benzene in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction involves the substitution of a hydrogen atom on the benzene ring with a bromine atom. The preparation of iodozinc(1+) involves the reaction of zinc with iodine under controlled conditions to form zinc iodide.
Industrial Production Methods
Industrial production of bromobenzene involves the use of large-scale bromination reactors where benzene is treated with bromine in the presence of a catalyst. The reaction is carefully controlled to ensure high yield and purity of the product. Zinc iodide is produced by the direct reaction of zinc metal with iodine, often in a solvent such as ethanol to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Bromobenzene;iodozinc(1+) undergoes various types of chemical reactions, including:
Substitution Reactions: Bromobenzene can undergo nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as the Suzuki reaction, where it forms new carbon-carbon bonds.
Reduction Reactions: Bromobenzene can be reduced to benzene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Products include phenols, anilines, and other substituted benzenes.
Coupling: Products include biaryls and other complex organic molecules.
Reduction: The major product is benzene.
Scientific Research Applications
Bromobenzene;iodozinc(1+) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phenyl groups into other compounds.
Biology: Studied for its potential effects on biological systems, including its role as a hepatotoxic agent.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Used in the production of flame retardants, disinfectants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of bromobenzene;iodozinc(1+) involves its ability to participate in various chemical reactions due to the presence of the bromine and zinc iodide moieties. The bromine atom can act as a leaving group in substitution reactions, while the zinc iodide can facilitate the formation of organozinc intermediates in coupling reactions . These intermediates can then react with other compounds to form new chemical bonds.
Comparison with Similar Compounds
Reactivity in Cross-Coupling Reactions
Negishi Cross-Coupling : Bromobenzene;iodozinc(1+) is compared to other arylzinc halides (e.g., phenylzinc iodide, bromophenylzinc chloride) in terms of reaction efficiency.
Key Findings :
Physical and Chemical Properties
Key Differences :
- Bromobenzene;iodozinc(1+)’s higher molecular weight impacts its solubility and handling compared to lighter arylzinc halides.
- Air sensitivity necessitates inert atmosphere handling, similar to Grignard reagents .
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